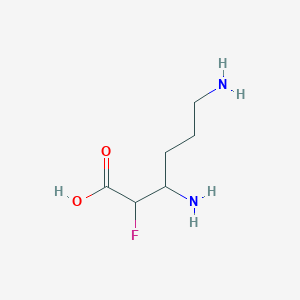
Hexanoic acid, 3,6-diamino-2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 3,6-diamino-2-fluoro- is a specialized organic compound with a unique structure that includes both amino and fluoro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 3,6-diamino-2-fluoro- typically involves multi-step organic reactions. One common method includes the fluorination of hexanoic acid derivatives followed by the introduction of amino groups. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct placement of the fluoro and amino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process might also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 3,6-diamino-2-fluoro- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: The amino and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hexanoic acid derivatives with different functional groups, while substitution reactions could produce a variety of amino-fluoro compounds.
Applications De Recherche Scientifique
Hexanoic acid, 3,6-diamino-2-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism by which hexanoic acid, 3,6-diamino-2-fluoro- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and fluoro groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norleucine: An amino acid with a similar structure but without the fluoro group.
Hexanoic acid: The parent compound without the amino and fluoro groups.
2,6-Diaminohexanoic acid: A compound with similar amino groups but lacking the fluoro group.
Uniqueness
Hexanoic acid, 3,6-diamino-2-fluoro- is unique due to the presence of both amino and fluoro groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
141483-44-5 |
|---|---|
Formule moléculaire |
C6H13FN2O2 |
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
3,6-diamino-2-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-5(6(10)11)4(9)2-1-3-8/h4-5H,1-3,8-9H2,(H,10,11) |
Clé InChI |
VGYJSJHDXOCIDU-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(C(=O)O)F)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



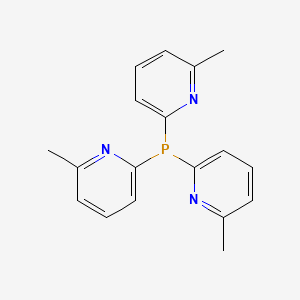
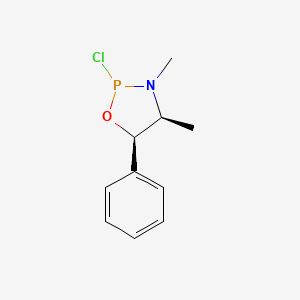
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)
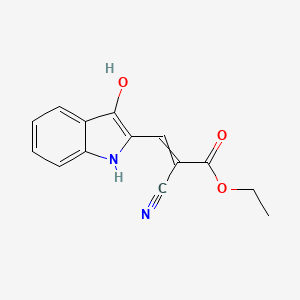
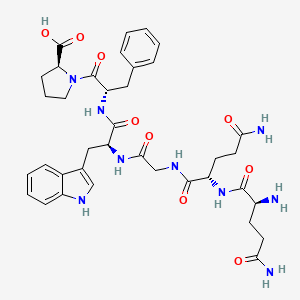
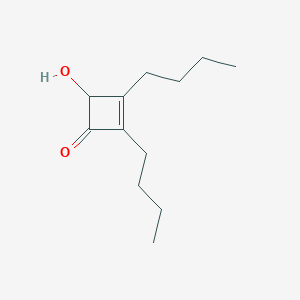
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
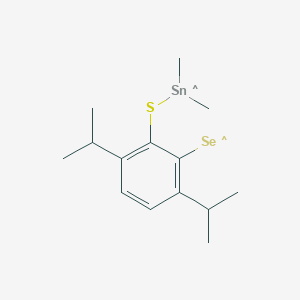
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
